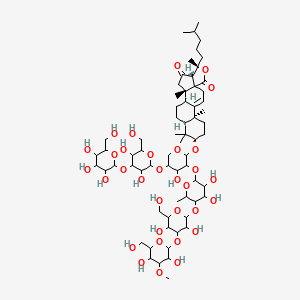
Parvimoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Parvimoside A is a natural product found in Apostichopus parvimensis with data available.
Scientific Research Applications
1. Chemical Composition and Spectral Evidence
Parvimoside A is a holostan-type triterpenoid oligoglycoside isolated from the sea cucumber Stichopus parvimensis. Its structure and the total assignments of proton and carbon signals were established using spectral evidence, including various NMR spectroscopy techniques and FABMS (Iñiguez-Martínez et al., 2005).
2. Role in Coagulation and Cellular Responses
Protease-activated receptor 2 (PAR2) is influenced by coagulation factors like FVIIa and FXa, which are part of the coagulation cascade. This interaction leads to cellular responses, suggesting this compound's involvement in processes related to coagulation and cellular activation in injury and inflammation contexts (Camerer et al., 2000).
3. Impact on Vascular Endothelial Growth Factor
Research shows that this compound, via PAR2 activation, can lead to the upregulation of vascular endothelial growth factor (VEGF) in human breast cancer cells. This process involves mitogen-activated protein kinase (MAPK) pathways, indicating its potential role in angiogenesis and cancer development (Liu & Mueller, 2006).
4. Therapeutic Potential in Cancer Treatment
Poly(ADP-ribose) polymerase-1 (PARP-1), related to this compound, has been explored as a therapeutic target in cancer. The development of PARP-1 inhibitors has shown promise in clinical trials for cancer therapy, highlighting the potential role of this compound in similar contexts (Ferraris, 2010).
5. Influence on Tissue Factor and Protease-Activated Receptor Signaling
The interaction of tissue factor with coagulation factors, influenced by this compound, supports signaling through protease-activated receptors. This suggests its involvement in regulating the biology of TF-expressing cells in contexts like injury and inflammation (Disse et al., 2010).
6. Role in Vascular Smooth Muscle Cell Migration
This compound is involved in vascular smooth muscle cell migration induced by tissue factor/factor VIIa complex, playing a crucial role in cell migration in this context. This indicates its potential role in vascular health and related pathological conditions (Marutsuka et al., 2002).
Properties
Molecular Formula |
C66H106O32 |
|---|---|
Molecular Weight |
1411.5 g/mol |
IUPAC Name |
(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |
InChI |
InChI=1S/C66H106O32/c1-25(2)11-10-16-65(8)54-29(71)19-64(7)28-12-13-35-62(4,5)36(15-17-63(35,6)27(28)14-18-66(54,64)61(84)98-65)93-60-53(41(76)34(24-86-60)92-57-47(82)51(39(74)32(22-69)89-57)95-56-44(79)42(77)37(72)30(20-67)88-56)97-55-45(80)43(78)49(26(3)87-55)94-59-48(83)52(40(75)33(23-70)91-59)96-58-46(81)50(85-9)38(73)31(21-68)90-58/h14,25-26,28,30-60,67-70,72-83H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54-,55?,56?,57?,58?,59?,60?,63-,64+,65+,66?/m1/s1 |
InChI Key |
RYTKQFYVSGDKJI-KWCMXZNASA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
Synonyms |
parvimoside A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237321.png)

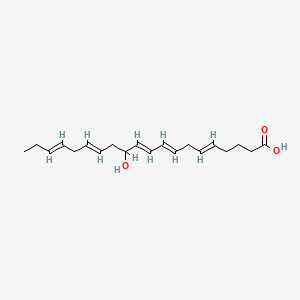
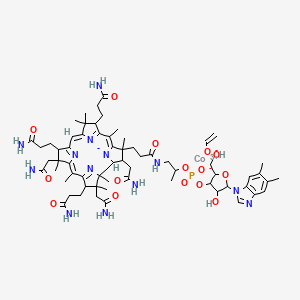
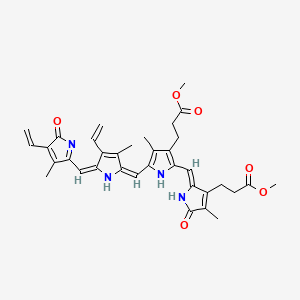
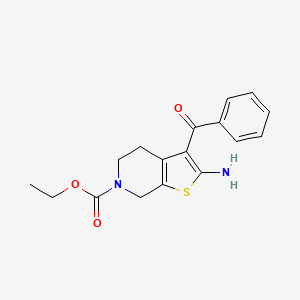
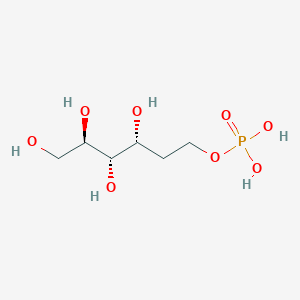
![N-ethyl-N'-[4-[4-[4-[[(E)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1237334.png)
![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide](/img/structure/B1237335.png)
![(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)
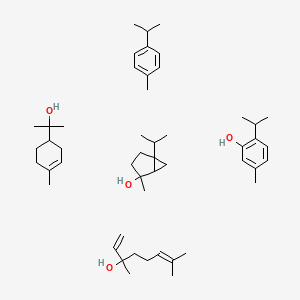
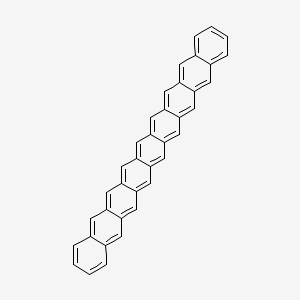
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide](/img/structure/B1237342.png)
